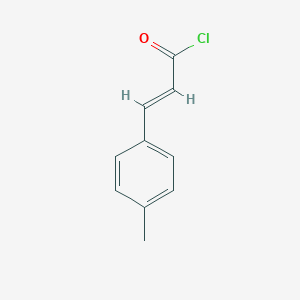

(2E)-3-(4-Methylphenyl)acryloyl chloride

Descripción general

Descripción

(2E)-3-(4-Methylphenyl)acryloyl chloride is an organic compound with the molecular formula C10H9ClO. It is a derivative of acryloyl chloride, where the hydrogen atom on the phenyl ring is replaced by a methyl group at the para position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Methylphenyl)acryloyl chloride typically involves the reaction of 4-methylbenzaldehyde with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding acyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{4-Methylbenzaldehyde} + \text{PCl}_5 \rightarrow \text{this compound} + \text{POCl}_3 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(4-Methylphenyl)acryloyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Addition Reactions: Can participate in Michael addition reactions with nucleophiles like amines and thiols.

Polymerization: Can be used as a monomer in polymerization reactions to form polymers with specific properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.

Addition Reactions: Michael addition reactions are often performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Polymers: Formed by polymerization reactions.

Aplicaciones Científicas De Investigación

(2E)-3-(4-Methylphenyl)acryloyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (2E)-3-(4-Methylphenyl)acryloyl chloride involves its reactivity towards nucleophiles. The carbonyl carbon of the acyl chloride is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the final product with the release of hydrochloric acid. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Similar Compounds

Acryloyl Chloride: The parent compound without the methyl group on the phenyl ring.

(2E)-3-Phenylacryloyl Chloride: Similar structure but without the methyl group at the para position.

(2E)-3-(4-Methoxyphenyl)acryloyl Chloride: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

(2E)-3-(4-Methylphenyl)acryloyl chloride is unique due to the presence of the methyl group at the para position, which can influence its reactivity and the properties of the final products formed. This structural modification can lead to differences in the physical and chemical properties compared to its analogs, making it a valuable compound in various applications.

Actividad Biológica

(2E)-3-(4-Methylphenyl)acryloyl chloride, also known as 4-methylphenyl acryloyl chloride, is an organic compound with the molecular formula CHClO and a molecular weight of 180.63 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The compound is characterized by the presence of an acryloyl group and a methylphenyl substituent, which contribute to its reactivity and biological interactions. The structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for such compounds typically range from 1 µg/mL to 50 µg/mL depending on the specific bacterial strain tested .

- Anticancer Properties : In vitro studies have shown that compounds related to acryloyl chlorides can induce apoptosis in cancer cell lines. For instance, derivatives of acryloyl chloride have been reported to inhibit cell proliferation in MCF-7 breast cancer cells with IC values ranging from 10 µM to 20 µM .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Covalent Bond Formation : The reactive acyl chloride group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition of key enzymes or DNA interactions.

- Modulation of Signaling Pathways : Similar compounds have been shown to interfere with signaling pathways involved in cell growth and apoptosis, suggesting that this compound may have similar effects .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of various acryloyl derivatives found that this compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli. The MIC values were determined to be around 25 µg/mL for S. aureus and 50 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Anticancer Activity

In vitro tests on MCF-7 cells indicated that this compound could reduce cell viability significantly. The IC was found to be approximately 15 µM, indicating moderate potency compared to standard chemotherapeutics.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| Normal Lung Fibroblasts | >200 |

Propiedades

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGVABDJPRRAQI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255410 | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-07-6 | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.